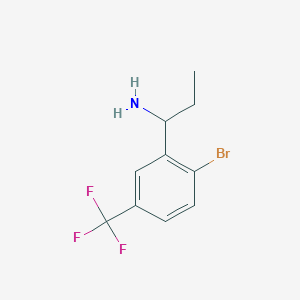
1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine
Übersicht
Beschreibung
The compound “1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine” is a derivative of "2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride" . The latter is a compound with a molecular formula of C7H6BrF3N2 and is used in various areas of research .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine” were not found, a related compound, “(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid”, is available commercially . This suggests that bromination and trifluoromethylation are feasible on the phenyl ring.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Nilotinib : The compound 1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine plays a crucial role in the synthesis of Nilotinib, an antitumor agent, through a series of reactions involving cesium carbonate and cuprous iodide among other reactants, with an overall yield of 40% based on a specific precursor compound (Wang Cong-zhan, 2009).
Applications in Material Science
Polyimide Synthesis : Novel diamine monomers containing trifluoromethyl side groups have been utilized to synthesize polyimides showing high glass transition temperatures, thermal stability, and light blue emission, which could be significant in the development of advanced materials (J. Choi, Kun Cho, T. Yoon, 2010).
Applications in Organic Chemistry
Facile Synthesis and DNA Binding : The compound has been involved in the synthesis of new chalcones which demonstrated significant interaction with Salmon sperm DNA, indicating potential applications in the field of molecular biology and drug discovery (F. Rasool et al., 2021).
Aromatic Trifluoromethylation : Cu(I)-diamine complexes were used to catalyze the trifluoromethylation of aryl iodides, showcasing an efficient method to introduce trifluoromethyl groups into aromatic compounds, a reaction of significant importance in pharmaceutical chemistry (M. Oishi, Hideaki Kondo, H. Amii, 2009).
Applications in Medicinal Chemistry
Novel Polyimides : A novel fluorinated aromatic diamine monomer was synthesized for creating new fluorine-containing polyimides, which are highly soluble and have excellent thermal stability and mechanical properties, indicating potential use in aerospace and electronics (D. Yin et al., 2005).
Eigenschaften
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5,9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHEZIHAOWKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



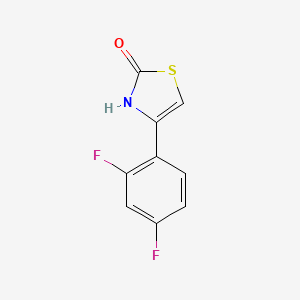
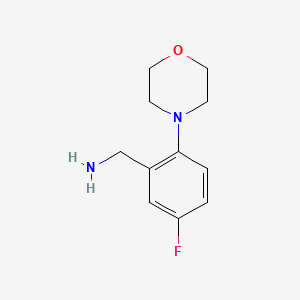
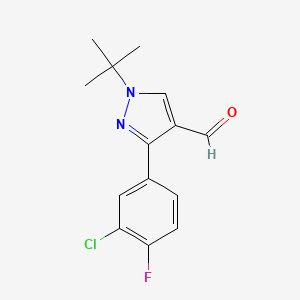
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
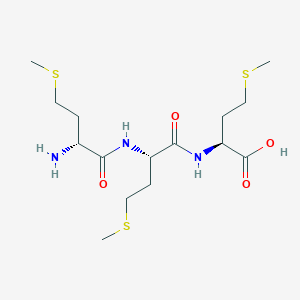
![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
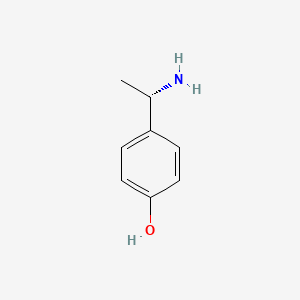
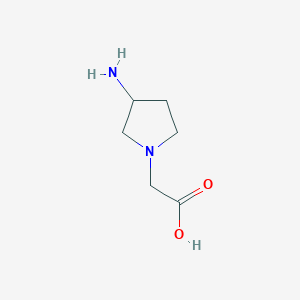
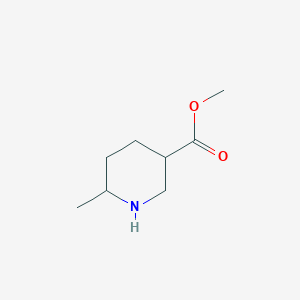
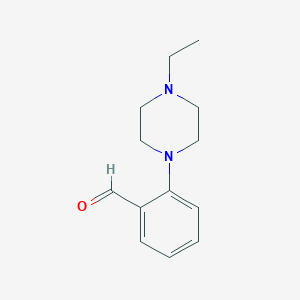
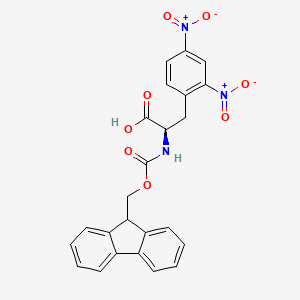
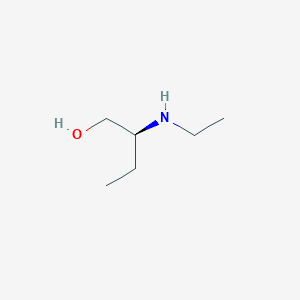
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)